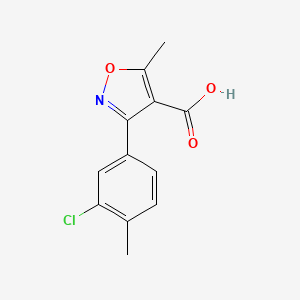
3-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid: is a chemical compound with the following structure:
ClC6H3C(CH3)NO2
It belongs to the class of isoxazole carboxylic acids and contains both an isoxazole ring and a carboxylic acid functional group. The compound’s systematic name reflects its substituents: a chlorine atom at the 3-position, a methyl group at the 4-position of the phenyl ring, and a methyl group at the 5-position of the isoxazole ring.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 3-chloro-4-methylphenylboronic acid with an appropriate isoxazole derivative. The boronic acid reacts with the isoxazole ring under Suzuki-Miyaura cross-coupling conditions, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and scalable processes. These methods often optimize reaction conditions, reagent availability, and cost-effectiveness.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (NO₂) can yield an amino group (NH₂).
Suzuki-Miyaura Coupling: Involves the use of a palladium catalyst, a base, and an aryl or heteroaryl boronic acid.
Nitro Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions can reduce the nitro group to an amino group.
Chlorination: Chlorine gas or chlorinating agents can introduce chlorine atoms.
Major Products: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with modified functional groups or positional isomers.
科学的研究の応用
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Discovery: Investigated for potential pharmaceutical applications.
Bioactivity Studies: Assessed for biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Target Identification: Used to identify molecular targets in biological systems.
Fine Chemicals: Employed in the production of specialty chemicals.
Agrochemicals: Investigated for use in pesticides or herbicides.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While there are no direct analogs to this compound, its unique combination of substituents contributes to its distinct properties. Similar compounds may include other isoxazole derivatives or carboxylic acids.
特性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC名 |
3-(3-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChIキー |
DGORKSCSXSHKNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


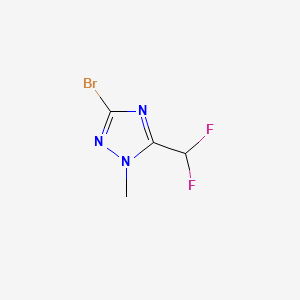
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)





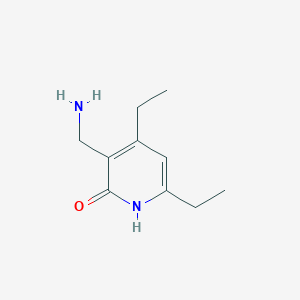
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)

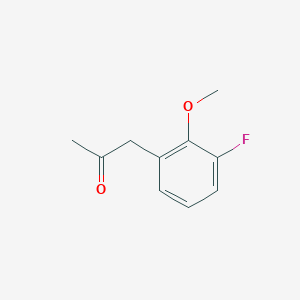
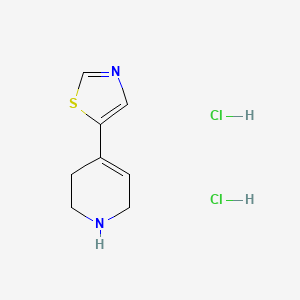
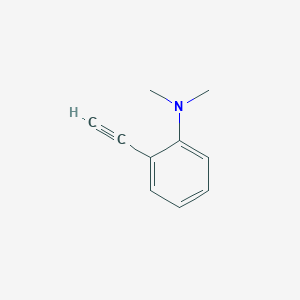
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
